
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
KME 4 can be synthesized through a Wittig condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and triphenylphosphorenylidene butyrolactone in hot dimethyl sulfoxide (DMSO) . The reaction involves the formation of a ylide intermediate, which then reacts with the aldehyde to form the desired product.
Industrial Production Methods
The industrial production of KME 4 involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
KME 4 undergoes various chemical reactions, including:
Oxidation: KME 4 can be oxidized to form aldehydes and carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: KME 4 can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Various nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Properties
KME-4 has been extensively studied for its anti-inflammatory effects. Research indicates that it inhibits the accumulation of leukocytes and reduces exudate volume in inflammatory models, such as the carrageenan pleurisy model in rats. In these studies, KME-4 demonstrated efficacy comparable to indomethacin, a well-known anti-inflammatory drug .
Case Study: Adjuvant Arthritis in Rats
A significant study investigated the effects of KME-4 on established adjuvant arthritis in rats. The results showed that KME-4 reduced swelling in both injected and uninjected hindpaws and improved overall health markers such as body weight and organ weight recovery post-treatment .
Synthetic Chemistry
In addition to its biological applications, KME-4 serves as a reagent in organic synthesis. It can be synthesized through a Wittig condensation reaction involving 3,5-di-tert-butyl-4-hydroxybenzaldehyde and triphenylphosphorenylidene butyrolactone in dimethyl sulfoxide (DMSO). This synthetic route is significant for developing new compounds with similar or enhanced properties.
Industrial Applications
KME-4's unique chemical structure allows it to be explored for various industrial applications. It can be utilized as an additive in materials science due to its stability and anti-inflammatory properties. Moreover, its role as a reagent in organic synthesis positions it as a valuable compound in chemical manufacturing processes.
Mechanism of Action
KME 4 exerts its effects by inhibiting prostaglandin synthetase and 5-lipoxygenase . These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, KME 4 reduces the production of these mediators, thereby reducing inflammation. The molecular targets of KME 4 include the active sites of prostaglandin synthetase and 5-lipoxygenase, where it binds and inhibits their activity .
Comparison with Similar Compounds
Similar Compounds
PGS-IN-1: Another potent inhibitor of prostaglandin synthetase with similar anti-inflammatory properties.
IRAK1/4 inhibitors: Compounds that inhibit interleukin-1 receptor-associated kinase 1 and 4, which are involved in inflammatory signaling pathways.
Uniqueness of KME 4
KME 4 is unique in its dual inhibition of both prostaglandin synthetase and 5-lipoxygenase, making it highly effective in reducing inflammation . Its specific structure allows for potent inhibition of these enzymes, distinguishing it from other anti-inflammatory compounds.
Biological Activity
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone, commonly referred to as KME-4, is a synthetic compound with notable anti-inflammatory properties. It is structurally characterized by the presence of a lactone moiety, which is significant in its biological activity. This article explores the biological activity of KME-4, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C19H26O3 |
Molecular Weight | 302.408 g/mol |
Density | 1.096 g/cm³ |
Boiling Point | 429.1 °C |
Flash Point | 170.4 °C |
Pharmacological Effects
KME-4 has been primarily investigated for its anti-inflammatory effects in various preclinical models. Key findings include:
- Leukocyte Migration Inhibition : KME-4 significantly reduces leukocyte migration in rat models of pleurisy induced by carrageenan. When administered orally before the inflammatory stimulus, it exhibited inhibition levels comparable to indomethacin, a well-known anti-inflammatory drug .
- Adjuvant Arthritis Model : In a study involving adjuvant arthritis in rats, KME-4 was shown to reduce swelling in both injected and uninjected hindpaws and prevent body weight loss when administered over a period of time. Notably, the compound maintained its efficacy even after treatment cessation .
- Biochemical Pathways : KME-4 primarily targets the Interleukin-1 receptor-associated kinase (IRAK) complex, specifically IRAK1 and IRAK4. By inhibiting these kinases, KME-4 suppresses the NF-kB signaling pathway that is crucial in mediating inflammatory responses .
The mechanism through which KME-4 exerts its biological effects involves several key interactions:
- Inhibition of IRAK1/IRAK4 : By binding to these kinases, KME-4 disrupts downstream signaling pathways that lead to the activation of pro-inflammatory cytokines.
- Impact on NF-kB Activation : The inhibition of IRAK1 and IRAK4 leads to decreased activation of NF-kB, resulting in reduced transcription of genes involved in inflammation .
Case Studies
Several studies have documented the efficacy of KME-4 in various animal models:
- Carrageenan-Induced Pleurisy :
- Adjuvant Arthritis :
Properties
IUPAC Name |
(3E)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18(2,3)14-10-12(9-13-7-8-22-17(13)21)11-15(16(14)20)19(4,5)6/h9-11,20H,7-8H2,1-6H3/b13-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPYHQJPGCODSB-UKTHLTGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCOC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCOC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83677-24-1 | |
Record name | KME 4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083677241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.